

Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	2,4,6-Trichloronicotinaldehyde	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the characterization of **2,4,6-trichloronicotinaldehyde**, a key intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.

Summary of Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for **2,4,6-trichloronicotinaldehyde**. At present, detailed experimental Infrared (IR) and Mass Spectrometry (MS) data for this specific compound are not widely available in public spectroscopic databases. Researchers are encouraged to acquire this data experimentally for comprehensive characterization.

Table 1: ¹H NMR Spectroscopic Data for **2,4,6-Trichloronicotinaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
10.42	Singlet	1H	Aldehyde (CHO)	Chloroform-d₃
7.45	Singlet	1H	Aromatic (Ar-H)	Chloroform-d₃



Data sourced from commercially available information.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2,4,6-Trichloronicotinaldehyde**

Chemical Shift (δ) ppm	Assignment
~185	Aldehyde Carbonyl (C=O)
~155	C4 (C-CI)
~152	C2 (C-CI)
~148	C6 (C-CI)
~130	C3 (C-CHO)
~120	C5 (C-H)

Note: These are predicted values based on structure-activity relationships and typical chemical shifts for similar chlorinated pyridine derivatives. Experimental verification is required.

Experimental Protocols

Synthesis of 2,4,6-Trichloronicotinaldehyde

A detailed experimental protocol for the synthesis of **2,4,6-trichloronicotinaldehyde** is described in United States Patent US2018/111932 A1. The general procedure involves the formylation of a pre-existing chlorinated pyridine scaffold. A representative synthetic procedure is outlined below:

Materials:

- 2,4,6-Trichloropyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Ethyl formate



- Saturated aqueous ammonium chloride (NH₄Cl)
- 0.5 N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO₄)
- Silica gel

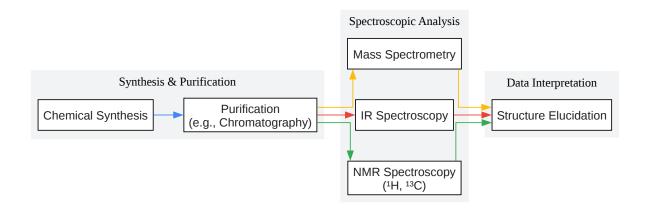
Procedure:

- A solution of 2,4,6-trichloropyridine in anhydrous THF is cooled to -78 °C under an inert atmosphere.
- n-Butyllithium (1.05 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to facilitate the formation of the lithiated intermediate.
- Ethyl formate (5 equivalents) is then added slowly, ensuring the internal temperature remains below -74 °C.
- The reaction mixture is stirred at -78 °C until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
- The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride solution, followed by 0.5 N HCl.
- The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- The resulting crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in heptane as the eluent to yield **2,4,6-trichloronicotinaldehyde** as a solid.



Visualizations

Diagram 1: General Workflow for Spectroscopic Characterization



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for the characterization of **2,4,6-trichloronicotinaldehyde**. For definitive structural confirmation, it is imperative that researchers perform and interpret the full suite of spectroscopic analyses.

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